molecular formula C15H13NO B6335875 2-Benzyl-5-(furan-2-yl)-1H-pyrrole CAS No. 1422518-41-9

2-Benzyl-5-(furan-2-yl)-1H-pyrrole

Cat. No.: B6335875
CAS No.: 1422518-41-9
M. Wt: 223.27 g/mol
InChI Key: JUOSRNQVNAWROZ-UHFFFAOYSA-N
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Description

2-Benzyl-5-(furan-2-yl)-1H-pyrrole is a heterocyclic compound featuring a pyrrole core substituted with a benzyl group at the 2-position and a furan-2-yl moiety at the 5-position. Pyrrole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

2-benzyl-5-(furan-2-yl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-5-12(6-3-1)11-13-8-9-14(16-13)15-7-4-10-17-15/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOSRNQVNAWROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(furan-2-yl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylamine and furan-2-carbaldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of 2-Benzyl-5-(furan-2-yl)-1H-pyrrole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(furan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or furan rings are replaced with other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Benzyl-5-(furan-2-yl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(furan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Benzyl-5-(furan-2-yl)-1H-pyrrole with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and applications:

Compound Name Structural Features Biological Activity Key Findings Reference
2-Benzyl-5-(furan-2-yl)-1H-pyrrole Pyrrole core with benzyl (C₆H₅CH₂) and furan-2-yl substituents Inferred: Antimicrobial, anticancer Structural similarity to active pyrrole derivatives suggests potential efficacy. N/A
4-Aroyl-3-(pyrazolylsulfonyl)-1H-pyrroles Pyrrole with sulfonyl-linked pyrazole and aroyl groups Antimicrobial Compounds 7c and 9c showed significant activity against bacterial strains.
Thiazolyl hydrazone derivatives Thiazole-hydrazone-furan hybrids (e.g., 4-chloro-2-nitrophenyl substituents) Antifungal (MIC = 250 µg/mL), anticancer Active against Candida utilis; IC₅₀ = 125 µg/mL (MCF-7 cells).
Coelenterazine analogues Furan-2-yl or substituted aryl/heteroaryl groups in luciferase substrates Bioluminescence detection Used in high-throughput luciferase assays due to stability and reactivity.
Pyrolin derivatives Triazole-sulfanyl-acetamide-pyrrole hybrids Anti-exudative Demonstrated dose-dependent reduction of inflammation in rat models.

Structural and Functional Analysis

  • In contrast, sulfonyl-linked pyrazoles in introduce polar groups that could favor solubility and target binding. Furan-2-yl substituents, common in antifungal thiazolyl hydrazones and coelenterazine analogs , facilitate π-stacking interactions critical for biological activity or luminescence.
  • Biological Activity: Antimicrobial Potential: While 2-Benzyl-5-(furan-2-yl)-1H-pyrrole lacks direct data, 4-aroyl pyrroles (e.g., 7c) in achieved antimicrobial activity through sulfonyl and pyrazole moieties. Anticancer Activity: Thiazolyl hydrazones with furan groups () showed moderate cytotoxicity (IC₅₀ = 125 µg/mL), suggesting that the furan-pyrrole scaffold may require additional optimization for potency. Anti-inflammatory: Pyrolin derivatives in demonstrated anti-exudative effects, implying that pyrrole cores with sulfanyl-acetamide substituents could modulate inflammatory pathways.

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